3-Pyridinol, 2-(methylthio)-
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Overview
Description
3-Pyridinol, 2-(methylthio)- is a heterocyclic organic compound with the molecular formula C6H7NOS and a molecular weight of 141.191 g/mol . . This compound is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a methylthio group at the second position.
Preparation Methods
The synthesis of 3-Pyridinol, 2-(methylthio)- involves several steps. One of the primary methods includes the reaction of α-lithiated 1-(1-ethoxyethoxy)allene with methoxymethyl isothiocyanate . The reaction conditions typically involve the use of butyllithium in hexane and tetrahydrofuran (THF) at low temperatures. The intermediate products undergo further reactions, including electrocyclization and hydrolysis, to yield 3-Pyridinol, 2-(methylthio)- .
Chemical Reactions Analysis
3-Pyridinol, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinol, 2-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-(methylthio)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Pyridinol, 2-(methylthio)- can be compared with other similar compounds such as:
2-Methylthio-3-pyridinol: Similar in structure but with different substitution patterns.
3-Pyridinol, 2-(methylthio)-, acetate (ester): An ester derivative with different chemical properties.
5-(1-Ethoxyethoxy)-2-methoxy-6-methylthio-2,3-dihydropyridine: A related compound with additional functional groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-Pyridinol, 2-(methylthio)-.
Properties
CAS No. |
32637-37-9 |
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Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3 |
InChI Key |
LZMQEAWZBGDJCE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)O |
Origin of Product |
United States |
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